

A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors

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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzoic acid

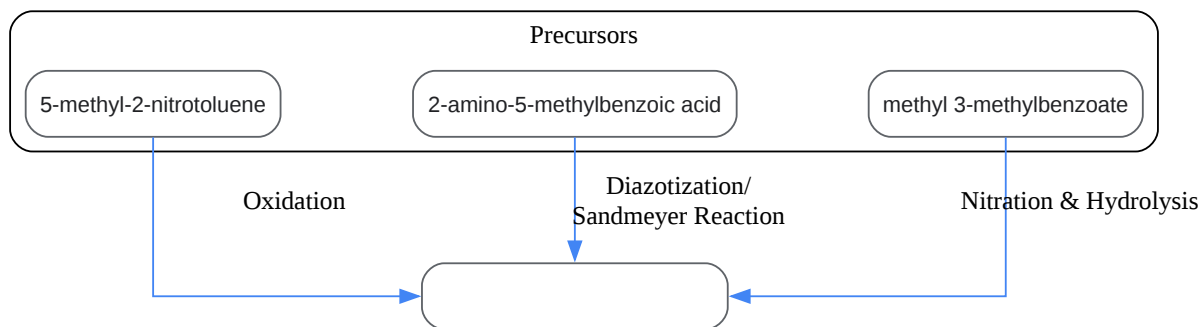
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This guide provides a detailed spectroscopic comparison of **5-Methyl-2-nitrobenzoic acid** with its key precursors: 5-methyl-2-nitrotoluene, 2-amino-5-methylbenzoic acid, and methyl 3-methylbenzoate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the spectral changes that occur during the synthesis of this important chemical intermediate. The information presented is supported by experimental data and detailed methodologies to aid in the characterization and quality control of these compounds.

Synthetic Pathways

5-Methyl-2-nitrobenzoic acid can be synthesized through various routes, including the oxidation of 5-methyl-2-nitrotoluene or the nitration of methyl 3-methylbenzoate. Another potential pathway involves the diazotization of 2-amino-5-methylbenzoic acid followed by a Sandmeyer-type reaction. The relationship between these precursors and the final product is illustrated in the diagram below.



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Caption: Synthetic routes to **5-Methyl-2-nitrobenzoic acid** from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Methyl-2-nitrobenzoic acid** and its precursors.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	Methyl Protons	Other Protons
5-Methyl-2-nitrobenzoic acid	8.10 (d), 7.65 (d), 7.45 (s)	2.45 (s)	13.0 (br s, COOH)
5-methyl-2-nitrotoluene	7.95 (d), 7.30 (d), 7.15 (s)	2.50 (s)	-
2-amino-5-methylbenzoic acid	7.60 (s), 7.05 (d), 6.60 (d)	2.20 (s)	5.50 (br s, NH ₂), 11.5 (br s, COOH)
methyl 3-methylbenzoate	7.80 (m), 7.30 (m)	2.40 (s)	3.90 (s, OCH ₃)

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Aromatic Carbons	Methyl Carbon	Carbonyl Carbon	Other Carbons
5-Methyl-2-nitrobenzoic acid	148.5, 142.0, 133.0, 132.5, 128.0, 125.0	21.0	166.0	-
5-methyl-2-nitrotoluene	149.5, 136.0, 132.0, 130.0, 125.0, 124.0	20.5	-	-
2-amino-5-methylbenzoic acid	149.0, 132.0, 128.0, 122.0, 117.0, 115.0	20.0	169.0	-
methyl 3-methylbenzoate	138.0, 134.0, 130.0, 129.5, 128.5, 127.0	21.2	167.0	52.0 (OCH ₃)

Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)

Compound	C=O Stretch	N-O Stretch (asymmetric/symmetric)	O-H Stretch (Carboxylic Acid)	N-H Stretch	C-H Stretch (Aromatic/Aromatic)
5-Methyl-2-nitrobenzoic acid	~1700	~1530 / ~1350	~3000-2500 (broad)	-	~3100 / ~2950
5-methyl-2-nitrotoluene	-	~1525 / ~1345	-	-	~3080 / ~2960
2-amino-5-methylbenzoic acid	~1680	-	~3100-2600 (broad)	~3400 & ~3300	~3050 / ~2920
methyl 3-methylbenzoate	~1720	-	-	-	~3030 / ~2950

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The solution was gently agitated to ensure homogeneity.
- **^1H NMR Spectroscopy:** ^1H NMR spectra were recorded on a 400 MHz spectrometer. The spectral width was set to acquire data from -2 to 12 ppm. A total of 16 scans were accumulated with a relaxation delay of 1 second.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm. A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
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